1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene
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Overview
Description
1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex aromatic hydrocarbon. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties.
Preparation Methods
The synthesis of 1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multiple steps of electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.
Scientific Research Applications
1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Mechanism of Action
The mechanism of action of 1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices and sensors. The pathways involved often include the modulation of electronic states and energy transfer processes .
Comparison with Similar Compounds
Similar compounds to 1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene include:
1,3,6,8-Tetrasubstituted pyrenes: These compounds have four substituents on the pyrene core, offering different electronic and optical properties.
1,6- and 1,8-Disubstituted pyrenes: These derivatives have two substituents at specific positions, affecting their reactivity and applications.
1,3-Disubstituted pyrenes: These compounds are simpler derivatives with two substituents, often used in basic research and material science.
This compound stands out due to its unique structure, which combines multiple aromatic rings, enhancing its electronic and optical properties .
Properties
CAS No. |
918654-68-9 |
---|---|
Molecular Formula |
C56H34 |
Molecular Weight |
706.9 g/mol |
IUPAC Name |
1-phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene |
InChI |
InChI=1S/C56H34/c1-2-7-37(8-3-1)47-27-21-41-26-32-52-49(29-23-42-25-31-50(47)55(41)56(42)52)46-14-6-12-44(34-46)36-17-15-35(16-18-36)43-11-5-13-45(33-43)48-28-22-40-20-19-38-9-4-10-39-24-30-51(48)54(40)53(38)39/h1-34H |
InChI Key |
TWBXTNPCHQIFEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC=CC(=C6)C7=CC=C(C=C7)C8=CC(=CC=C8)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Origin of Product |
United States |
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